molecular formula C15H18N4 B13798067 1-Benzimidazolepropionitrile, 2-piperidino- CAS No. 85145-38-6

1-Benzimidazolepropionitrile, 2-piperidino-

Cat. No.: B13798067
CAS No.: 85145-38-6
M. Wt: 254.33 g/mol
InChI Key: ICRROJRFHVTJTF-UHFFFAOYSA-N
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Description

1-Benzimidazolepropionitrile, 2-piperidino- is a chemical compound with the molecular formula C15H18N4. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-Benzimidazolepropionitrile, 2-piperidino- typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. One common method includes the reaction of 2-aminopyridines with cyclohexanones in the presence of iodine as a mediator and air oxygen as an oxidant . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzimidazolepropionitrile, 2-piperidino- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 1-Benzimidazolepropionitrile, 2-piperidino- can lead to the formation of benzimidazole-fused heterocycles .

Scientific Research Applications

1-Benzimidazolepropionitrile, 2-piperidino- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzimidazolepropionitrile, 2-piperidino- involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

1-Benzimidazolepropionitrile, 2-piperidino- can be compared with other similar compounds, such as:

The uniqueness of 1-Benzimidazolepropionitrile, 2-piperidino- lies in its specific structure, which combines the properties of both benzimidazole and piperidine, leading to its distinct biological and chemical properties.

Properties

CAS No.

85145-38-6

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

3-(2-piperidin-1-ylbenzimidazol-1-yl)propanenitrile

InChI

InChI=1S/C15H18N4/c16-9-6-12-19-14-8-3-2-7-13(14)17-15(19)18-10-4-1-5-11-18/h2-3,7-8H,1,4-6,10-12H2

InChI Key

ICRROJRFHVTJTF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N2CCC#N

Origin of Product

United States

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